![molecular formula C16H18BrN3O3 B2746222 乙酸 5-[(4-溴苯基)羰胺基]-2,4-二甲基-1H-吡咯-3-羧酸酯 CAS No. 865614-92-2](/img/structure/B2746222.png)

乙酸 5-[(4-溴苯基)羰胺基]-2,4-二甲基-1H-吡咯-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

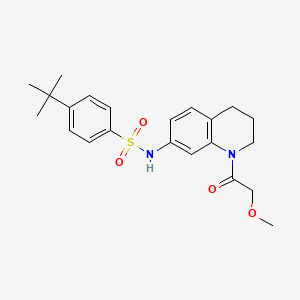

Ethyl 5-[(4-bromophenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as BRD4 inhibitor and is used in various laboratory experiments to study its mechanism of action and its biochemical and physiological effects.

科学研究应用

合成与表征

乙基 5-[(4-溴苯基)氨基甲酰氨基]-2,4-二甲基-1H-吡咯-3-羧酸酯及相关化合物已通过各种方法合成和表征,包括红外、核磁共振、质谱数据和元素分析。这些化合物是有机合成中的重要中间体,为探索多种化学性质和反应提供了一条途径 (Idhayadhulla、Surendra Kumar 和 Nasser,2010 年)。

在环化和杂环合成中的应用

研究表明,相关溴苯基化合物可用作自由基环化反应中的构建模块,以合成三环和四环杂环。此类过程突出了这些化合物在创建复杂分子结构中的潜力,而这对于药物和材料科学的发展至关重要 (Allin 等,2005 年)。

非线性光学 (NLO) 材料

一些研究侧重于类似的乙基吡咯衍生物的光学性质,表明它们可用作非线性光学 (NLO) 材料。这些化合物的第一个超极化率表明它们适用于光学器件和材料,这是先进技术开发的重要领域 (Singh、Rawat 和 Sahu,2014 年)。

耐药性和抗肿瘤活性

正在持续研究乙基吡咯衍生物的药用应用,特别是在克服癌细胞中的耐药性方面。虽然与指定化合物没有直接关系,但类似的结构已显示出在减轻耐药性和与癌症疗法协同作用方面的前景,从而突出了吡咯衍生物在药物化学中的潜力 (Das 等,2009 年)。

作用机制

Target of Action

The primary target of CCG-143397 is the RPEL proteins . These proteins are involved in the Rho signaling pathway , which plays a crucial role in various cellular processes, including cell adhesion, migration, and proliferation .

Mode of Action

CCG-143397 acts by inhibiting the nuclear accumulation of myocardin-related transcription factor A (MRTF-A) . This inhibition occurs downstream of Rho, as CCG-143397 blocks SRE.L-driven transcription stimulated by various Rho proteins . The compound’s ability to block transcription activated by MRTF-A suggests a mechanism targeting MRTF/SRF-dependent transcriptional activation .

Biochemical Pathways

CCG-143397 affects the Rho/serum response factor (SRF) pathway . This pathway is involved in the regulation of gene expression in response to various extracellular signals. By inhibiting this pathway, CCG-143397 can disrupt the transcriptional responses of the Rho pathway in cells .

Result of Action

CCG-143397 has shown promising results in several in vitro cancer cell functional assays. It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . It also inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations, while being less active on related lines that express lower levels of Rho . Furthermore, CCG-143397 selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line .

属性

IUPAC Name |

ethyl 5-[(4-bromophenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3O3/c1-4-23-15(21)13-9(2)14(18-10(13)3)20-16(22)19-12-7-5-11(17)6-8-12/h5-8,18H,4H2,1-3H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMZARNXTMBRMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)NC(=O)NC2=CC=C(C=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide hydrochloride](/img/structure/B2746139.png)

![2-(1-benzoylpiperidine-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2746141.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2746142.png)

![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine](/img/no-structure.png)

![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2746147.png)

![3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2746148.png)

![[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanesulfonyl chloride](/img/structure/B2746159.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-cyanobenzenesulfonamide](/img/structure/B2746161.png)

![5,6-Dimethyl-1-[(3-methylphenyl)methyl]benzimidazole](/img/structure/B2746162.png)